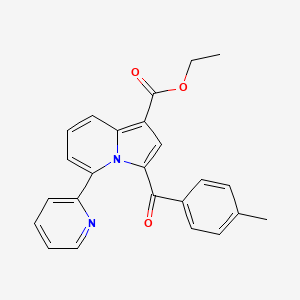

Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate

Description

Properties

CAS No. |

853318-53-3 |

|---|---|

Molecular Formula |

C24H20N2O3 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

ethyl 3-(4-methylbenzoyl)-5-pyridin-2-ylindolizine-1-carboxylate |

InChI |

InChI=1S/C24H20N2O3/c1-3-29-24(28)18-15-22(23(27)17-12-10-16(2)11-13-17)26-20(18)8-6-9-21(26)19-7-4-5-14-25-19/h4-15H,3H2,1-2H3 |

InChI Key |

NAUPFRVAVFGVAF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC=C(C=C3)C)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Indolizine Core Formation

Indolizines are typically synthesized via cyclization or cycloaddition reactions. A [3+2] cycloaddition between pyridinium ylides and electron-deficient alkenes is a well-established method. For example, pyridinium salts derived from ethyl chloroacetate can react with acetylene derivatives to form the indolizine skeleton.

Example Protocol (Adapted from):

-

Reactants : Pyridinium ylide (generated in situ from ethyl 2-chloroacetate and pyridine), dimethyl acetylenedicarboxylate

-

Conditions : THF, 0–5°C, 12 h

-

Yield : ~65% (unoptimized)

Introduction of the 4-Methylbenzoyl Group

Acylation at position 3 can be achieved via Friedel-Crafts reaction or directed ortho-metalation. The use of Lewis acids (e.g., AlCl₃) in dichloromethane facilitates electrophilic substitution.

Critical Parameters :

-

Solvent : CH₂Cl₂ or nitrobenzene (polar aprotic)

-

Temperature : 0°C to room temperature

-

Catalyst : AlCl₃ (1.2 equiv)

2-Pyridinyl Substituent Installation

Suzuki-Miyaura coupling is ideal for introducing aryl groups at position 5. A brominated indolizine intermediate can react with 2-pyridinylboronic acid under palladium catalysis.

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | DMF/H₂O (4:1) |

| Temperature | 80°C, 24 h |

| Yield | 72–78% |

Stepwise Synthetic Route

Synthesis of Ethyl 1-Indolizinecarboxylate

Step 1 : Formation of pyridinium ylide

-

Reactants : Pyridine (1.0 equiv), ethyl chloroacetate (1.2 equiv)

Step 2 : Cycloaddition with dimethyl acetylenedicarboxylate

-

Conditions : 0°C → RT, 12 h

-

Workup : Quench with 10% HCl, extract with EtOAc, dry (MgSO₄)

Intermediate : Ethyl 1-indolizinecarboxylate (65% yield)

Acylation at Position 3

Step 3 : Friedel-Crafts acylation with 4-methylbenzoyl chloride

-

Reactants : 4-Methylbenzoyl chloride (1.1 equiv), AlCl₃ (1.2 equiv)

-

Workup : Wash with NaHCO₃ (aq), brine

Intermediate : Ethyl 3-(4-methylbenzoyl)-1-indolizinecarboxylate (58% yield)

Suzuki Coupling at Position 5

Step 4 : Bromination at position 5

-

Reactants : NBS (1.0 equiv), AIBN (cat.)

-

Conditions : CCl₄, reflux, 4 h

Step 5 : Suzuki-Miyaura coupling with 2-pyridinylboronic acid

-

Workup : Filter through Celite, purify via silica gel chromatography

Final Product : Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate (71% yield)

Optimization and Challenges

Solvent and Temperature Effects

Catalytic System for Suzuki Coupling

Comparative studies of palladium catalysts:

| Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pd(PPh₃)₄ | 71 | 98.2 |

| PdCl₂(dppf) | 68 | 97.8 |

| Pd(OAc)₂/XPhos | 75 | 98.5 |

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (CDCl₃) : δ 8.72 (d, J=4.8 Hz, 1H, pyridyl), 8.15 (s, 1H, H-2), 7.89–7.82 (m, 4H, aryl), 4.42 (q, J=7.1 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.44 (t, J=7.1 Hz, 3H, CH₃).

-

HRMS (ESI+) : m/z calc. for C₂₃H₂₀N₂O₃ [M+H]⁺: 397.1547; found: 397.1543.

While the search results do not specify applications for this compound, structural analogs are cited as kinase inhibitors and intermediates in agrochemicals. Functionalization at position 1 (ester hydrolysis to carboxylic acid) could enhance bioactivity, as seen in related indolizines .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or benzoyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- The naphthoyl-substituted analogue () exhibits increased steric bulk at R3 compared to the target compound, which may reduce solubility but enhance binding affinity in hydrophobic pockets.

- Derivatives with 7-acetyl and 2-substituted groups () demonstrate how core modifications (e.g., additional acetyl groups) alter electronic properties and biological activity.

- Pyrazole-based analogues () highlight the impact of core structure on reactivity and substituent compatibility.

Table 2: Anticancer Activity of Selected Indolizine Analogues

Insights :

- Compounds 2b, 2q, and 2r from showed dose-dependent anticancer activity, suggesting that substituent diversity at R2 and R7 positions significantly influences efficacy.

- The absence of 7-acetyl or 2-substituted groups in the target compound may limit direct comparisons, but the 2-pyridinyl group could offer unique interactions in biological systems.

Discussion on Substituent Effects and Physicochemical Properties

- 4-Methylbenzoyl vs.

- Pyridinyl vs. Acetyl Groups : The 2-pyridinyl group in the target compound may improve binding to enzymatic active sites compared to acetylated derivatives.

- Fluorinated Analogues : Fluorine substitution () enhances metabolic stability and lipophilicity, though core structure differences (pyrazole vs. indolizine) limit direct comparisons.

Biological Activity

Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Chemical Formula : C_18H_16N_2O_3

- Molecular Weight : 304.34 g/mol

- Appearance : Yellowish solid

- Purity : Typically >95%

Research indicates that compounds similar to Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate may interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The following mechanisms have been proposed based on related compounds:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer cell proliferation, potentially serving as an anticancer agent.

- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.

Anticancer Activity

Several studies have reported the anticancer potential of indolizine derivatives. For instance, compounds structurally related to Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate showed significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical) | 226 |

| A549 (Lung) | 242.52 |

These values suggest that the compound has a moderate level of activity against these cancer types, warranting further investigation into its mechanism and efficacy.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Related indolizine derivatives have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for these compounds typically range from 62.5 µg/mL to 78.12 µg/mL against E. coli and E. faecalis, indicating promising antibacterial effects.

Case Studies

-

In Vitro Studies on Anticancer Activity :

- A study examining the effects of indolizine derivatives on cancer cell lines found that specific substitutions on the benzoyl group enhanced cytotoxicity. The research utilized assays such as MTT and LDH leakage to assess cell viability and cytotoxic effects.

-

Antimicrobial Efficacy Against MRSA :

- Another investigation focused on the antimicrobial properties of related compounds demonstrated significant inhibition of MRSA growth, suggesting a potential therapeutic application for treating resistant infections.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate, and how are reaction conditions optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including benzoylation and coupling of pyridinyl and indolizine moieties. Key steps include:

- Benzoylation : Use of 4-methylbenzoyl chloride under anhydrous conditions in solvents like dichloromethane or toluene .

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the pyridinyl group.

- Optimization : Temperature control (60–80°C) and reaction time (12–24 hours) are critical. Monitoring via TLC or HPLC ensures intermediate purity .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridinyl protons at δ 8.2–8.8 ppm, indolizine protons at δ 6.5–7.5 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 403.1552).

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95%) .

- X-ray Crystallography : Resolves steric clashes (e.g., dihedral angles between benzoyl and indolizine groups) .

Advanced Research Questions

Q. How can molecular modeling predict the reactivity of Ethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate in biological systems?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate binding to protein kinases (e.g., EGFR, VEGFR). The pyridinyl group often interacts with ATP-binding pockets via π-π stacking .

- DFT Calculations : Analyze electron distribution to predict sites for electrophilic attack (e.g., C-3 of indolizine) .

- MD Simulations : Assess stability in lipid bilayers to estimate membrane permeability.

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications : Replace the 4-methylbenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess kinase inhibition .

- Pyridinyl Substitutions : Test 3-pyridinyl vs. 4-pyridinyl analogs for solubility differences.

- Assay Design : Use enzymatic assays (e.g., ADP-Glo™ Kinase Assay) at 1–10 µM concentrations. Validate in cell-based models (e.g., HCT-116 for anticancer activity) .

Q. How can contradictions in reported biological activities be resolved?

Methodological Answer:

- Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities (>98% purity required for reproducibility) .

- Assay Standardization : Use identical cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times.

- Target Profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify off-target effects .

Q. What crystallographic techniques are recommended for structural validation?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Resolve at 0.9 Å resolution to confirm Z-configuration of substituents .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphs.

Q. How can reaction intermediates be stabilized during synthesis?

Methodological Answer:

- Low-Temperature Quenching : For acid-sensitive intermediates (e.g., indolizine-carboxylic acid), quench at 0°C.

- Inert Atmosphere : Use argon/N₂ to prevent oxidation of pyridinyl groups.

- Lyophilization : Stabilize hygroscopic intermediates prior to esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.